molecular formula C13H8FN3OS B1450815 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol CAS No. 1325304-97-9

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol

Cat. No.: B1450815
CAS No.: 1325304-97-9
M. Wt: 273.29 g/mol
InChI Key: RCDSEBGBBOPTPD-UHFFFAOYSA-N
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Description

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol is a heterocyclic compound that contains a 1,2,4-oxadiazole ring fused with a pyridine ring and a thiol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities. It has shown promising results in inhibiting the growth of certain cancer cell lines and reducing inflammation in preclinical studies.

Biochemical Analysis

Biochemical Properties

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial in the breakdown of acetylcholine in the nervous system . Additionally, it interacts with proteins involved in cell signaling pathways, potentially altering their function and leading to various cellular responses . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes or proteins, thereby modulating their activity.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By affecting NF-κB, this compound can alter the expression of genes involved in inflammation and immune responses. Additionally, this compound has been shown to impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to their active sites. For example, it inhibits acetylcholinesterase by forming a stable complex with the enzyme, preventing it from breaking down acetylcholine . This inhibition can lead to increased levels of acetylcholine in the nervous system, affecting neurotransmission. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, but it can degrade over time, especially under extreme pH or temperature . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis . These effects are crucial for understanding the potential therapeutic applications and safety of this compound.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, this compound has shown beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can also affect the metabolism of other compounds, potentially leading to drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by its affinity for different tissue types and its ability to cross biological barriers .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often directed by specific targeting signals or post-translational modifications that guide it to particular organelles. The activity of this compound can be influenced by its subcellular localization, as it may interact with different biomolecules in distinct cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzohydrazide with pyridine-2-thiol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours, followed by neutralization and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring, such as 4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-2-yl]benzenamine.

    Pyridine Derivatives: Compounds with a pyridine ring, such as 2-pyridinethiol.

Uniqueness

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol is unique due to the combination of the 1,2,4-oxadiazole ring with a pyridine ring and a thiol group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3OS/c14-9-5-3-8(4-6-9)11-16-12(18-17-11)10-2-1-7-15-13(10)19/h1-7H,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDSEBGBBOPTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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